molecular formula C12H26O B3045237 2-Methyl-4-undecanol CAS No. 10348-34-2

2-Methyl-4-undecanol

Cat. No. B3045237
CAS RN: 10348-34-2
M. Wt: 186.33 g/mol
InChI Key: VNMFTZUIEPELBZ-UHFFFAOYSA-N
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Description

2-Methyl-4-undecanol is a chemical compound with the molecular formula C12H26O . It is a derivative of undecanol and belongs to the class of organic compounds known as fatty alcohols .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-undecanol can be represented by the SMILES notation as OC(CCCCCCC)CC(C)C . This indicates that the molecule consists of a long carbon chain with a hydroxyl group (OH) attached to one end and a methyl group (CH3) attached to the fourth carbon atom from the other end .


Physical And Chemical Properties Analysis

2-Methyl-4-undecanol has a molecular weight of 186.3342 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Microbial Utilization and Degradation

A study by Forney, Markovetz, and Kallio (1967) explored the microbial utilization of long-chain methyl ketones, focusing on soil microorganisms. They found that Gram-negative, rod-shaped bacteria could degrade compounds like 2-tridecanone into several products, including 1-undecanol. This research establishes a unique mechanism involving subterminal oxidation in the biological degradation of long-chain aliphatic methyl ketones, which could be relevant to understanding the degradation pathways of compounds like 2-Methyl-4-undecanol (Forney, Markovetz, & Kallio, 1967).

Environmental Applications

A novel extraction method using deep eutectic solvent composed of 1-decyl-3-methylimidazolium chloride and 1-undecanol was developed by Habibollahi et al. (2018) for heavy metals' determination in soil and vegetables. This method highlights the potential environmental applications of 1-undecanol, which could extend to compounds like 2-Methyl-4-undecanol (Habibollahi et al., 2018).

Mercury Speciation

Sakanupongkul et al. (2019) developed a method for mercury speciation in water and fish samples using 1-undecanol. This research demonstrates the use of 1-undecanol in environmental analysis, suggesting potential applications for similar compounds like 2-Methyl-4-undecanol in speciation studies (Sakanupongkul et al., 2019).

Oleochemical Applications

Hinkamp and Schäfer (2015) investigated the use of oleochemicals derived from methyl 10-undecenoate, which could be relevant to understanding the applications of similar compounds like 2-Methyl-4-undecanol. Their work highlights the use of these compounds as precursors for pharmaceuticals and monomers for polyesters and polyamides (Hinkamp & Schäfer, 2015).

Fumigation and Pest Control

Zhu et al. (2018) explored the use of n-aliphatic methyl ketones as a fumigant and alternative to traditional fumigants. Their study on 2-undecanone for controlling various pests suggests potential applications for similar compounds, like 2-Methyl-4-undecanol, in pest management (Zhu et al., 2018).

properties

IUPAC Name

2-methylundecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFTZUIEPELBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469577
Record name 2-methyl-4-undecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylundecan-4-ol

CAS RN

10348-34-2
Record name 2-methyl-4-undecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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